1-Phenyl-2,2,2-trifluoroethanol
Overview
Description
Synthesis Analysis
PhTFE's synthesis involves intricate chemical reactions, as exemplified by the creation of novel polyimides derived from related fluorinated aromatic diamine monomers. These monomers are synthesized through the coupling of trifluoroacetophenone with phenyl phenyl ether, followed by reduction processes, showcasing the complexity of synthesizing PhTFE-related compounds (D. Yin et al., 2005).
Molecular Structure Analysis
The conformational dynamics of PhTFE are profoundly influenced by its molecular structure. Studies using chirped pulse Fourier transform microwave spectroscopy and computational methods have revealed that PhTFE has three predicted minima conformations, though only two are stable and experimentally observed. The presence of water and other molecules can significantly alter PhTFE's conformational landscape, as seen in the interaction between PhTFE and water molecules, which stabilizes different conformations through intricate hydrogen bonding and dispersion interactions (Colton D Carlson et al., 2018; 2022).
Chemical Reactions and Properties
PhTFE participates in various chemical reactions, including complexation with boronic acids and amidation processes catalyzed by trifluoromethanesulfonic acid. These reactions highlight PhTFE's reactivity and its potential in synthesizing complex molecules. For instance, the ortho-substituent on phenylboronic acid catalyzes dehydrative condensation between carboxylic acids and amines, indicating PhTFE's utility in organic synthesis (Ke Wang et al., 2018).
Physical Properties Analysis
PhTFE's physical properties, such as its conformational flexibility and interaction with solvents like 1,4-dioxane, are crucial for understanding its behavior in various environments. The complex conformational landscape of PhTFE, controlled by dispersion interactions and hydrogen bonding, plays a significant role in its physical behavior and interaction with other molecules (Qian Yang et al., 2022).
Chemical Properties Analysis
The chemical properties of PhTFE, such as its reactivity in the presence of trifluoromethanesulfonic acid, are essential for its applications in organic synthesis. The acid catalyzes Friedel-Crafts alkylations, showcasing PhTFE's versatility in forming complex organic compounds (M. Wilsdorf et al., 2013).
Scientific Research Applications
Conformational Analysis : Carlson et al. (2018) explored the conformational dynamics of 1-phenyl-2,2,2-trifluoroethanol using rotational spectroscopy and ab initio calculations. They identified three equilibrium minima, of which two were stable conformers, and used rotational spectra to refine the ab initio structure of the most stable conformer (Carlson et al., 2018).
Oxidation Studies : Norcross et al. (1997) investigated the oxidation of secondary alcohols, including 1-phenyl-2,2,2-trifluoroethanol, by potassium tetraoxoferrate(VI) under basic conditions. They found that the oxidation produces ketones in almost quantitative yields (Norcross et al., 1997).
Interaction with Water : Research by Carlson et al. (2022) on the interaction of 1-phenyl-2,2,2-trifluoroethanol with water revealed a complex conformational landscape. They identified multiple stable minima and assigned rotational spectra to two PhTFE···H2O conformers, analyzing the effects of water on stabilizing these conformers (Carlson et al., 2022).
Solvent Applications in Chemistry : Dohi et al. (2010) discussed the use of fluoroalcohols, including 1-phenyl-2,2,2-trifluoroethanol, as solvents in hypervalent iodine chemistry and in the synthesis of diaryliodonium(III) salts. They highlighted the role of these solvents in stabilizing reactive intermediates (Dohi et al., 2010).
Polymer Research : Tao et al. (2009) synthesized multitrifluoromethyl-substituted aromatic diamines, including derivatives of 1-phenyl-2,2,2-trifluoroethanol, for the production of highly fluorinated polyimides. These polyimides exhibited good solubility, thermal stability, and mechanical properties (Tao et al., 2009).
properties
IUPAC Name |
2,2,2-trifluoro-1-phenylethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O/c9-8(10,11)7(12)6-4-2-1-3-5-6/h1-5,7,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNOMEAQPOMDWSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50909418 | |
Record name | 2,2,2-Trifluoro-1-phenylethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50909418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-2,2,2-trifluoroethanol | |
CAS RN |
340-05-6, 340-06-7, 10531-50-7, 340-04-5 | |
Record name | 2,2,2-Trifluoro-1-phenylethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=340-05-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1)-alpha-(Trifluoromethyl)benzyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000340056 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (S)-alpha-(Trifluoromethyl)benzyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000340067 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (R)-alpha-(Trifluoromethyl)benzyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010531507 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 340-05-6 | |
Source | DTP/NCI | |
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Record name | 2,2,2-Trifluoro-1-phenylethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50909418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (±)-α-(trifluoromethyl)benzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.845 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | α-(Trifluoromethyl)benzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Citations
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